molecular formula C10H9NO3 B13468157 methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Cat. No.: B13468157
M. Wt: 191.18 g/mol
InChI Key: VHDLVTHYJIOMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS 51907-16-5) is a high-value chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H9NO3 and a molecular weight of approximately 191.18 g/mol, serves as a versatile building block for the synthesis of complex heterocyclic systems . Its primary research value lies in its role as a key precursor in the synthesis of novel tricyclic nitrogen-containing compounds, which are explored for their potential as allosteric modulators of therapeutic targets such as the M4 muscarinic acetylcholine receptor . This receptor is a prominent target for investigating treatments for central nervous system disorders, including psychiatric and neurological diseases . Furthermore, related cyclopenta[c]pyridine derivatives are utilized in the development of fused heterocycles, such as furo[3,2-d]pyrrolo[1,2-a]pyrimidines, which have demonstrated notable anticonvulsant and anxiolytic activities in preclinical studies . The mechanism of action for these final active compounds often involves interaction with the GABA-A receptor complex, enhancing GABA-ergic transmission, which is a crucial pathway for managing anxiety and seizures . Researchers employ this ester in multi-step synthetic sequences, including O-alkylation and cyclization reactions, to construct pharmacologically relevant scaffolds . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-oxo-5,6-dihydrocyclopenta[c]pyridine-6-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-6-2-3-11-5-8(6)9(7)12/h2-3,5,7H,4H2,1H3

InChI Key

VHDLVTHYJIOMJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=NC=C2

Origin of Product

United States

Preparation Methods

Cyclization via Sodium Hydride-Mediated Intramolecular Reactions

One common approach involves the cyclization of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate under basic conditions using sodium hydride in tetrahydrofuran (THF). The process includes:

  • Addition of sodium hydride (60% dispersion) to a solution of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate in THF at room temperature.
  • Heating under reflux for 4 hours to promote cyclization.
  • Acidic workup with hydrochloric acid at elevated temperatures (~110°C) to complete ring closure.
  • Neutralization and extraction to isolate the bicyclic ketone intermediate.

This intermediate can then be esterified or further functionalized to yield methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate with yields reported around 58%.

Hydrogenation and Reduction Steps

Starting from a cyano-substituted intermediate (e.g., 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile), catalytic hydrogenation using palladium on carbon under hydrogen atmosphere converts nitrile groups to corresponding amines or ketones, facilitating ring closure and formation of the bicyclic structure.

Typical conditions:

  • Stirring under hydrogen atmosphere at room temperature for 4 hours.
  • Filtration of catalyst and purification by silica gel chromatography.
  • Yields reported approximately 62%.

Use of Hydroxylamine Hydrochloride for Oxime Formation and Rearrangement

Hydroxylamine hydrochloride in the presence of sodium acetate in aqueous ethanol under reflux conditions converts 5,6-dihydro-pyridin-7-one derivatives to their oxime counterparts. This step is useful for further transformations leading to the target bicyclic carboxylate.

  • Reaction time: 2 hours reflux.
  • Workup includes concentration, filtration, and extraction.
  • Yields reported up to 5.5 g scale with high purity.

Lithiation and Nucleophilic Addition Reactions

Organolithium reagents such as n-butyllithium are used for lithiation of aromatic amides or bromides, followed by nucleophilic addition to 5,6-dihydro-pyridin-7-one derivatives to build complex bicyclic structures.

  • Typical reaction temperatures: -78°C to 0°C.
  • Reaction times: 1-4 hours.
  • Workup involves quenching with ammonium chloride solution, extraction, and purification by flash chromatography.
  • These methods afford intermediates that can be converted into this compound derivatives.

Summary Table of Key Preparation Methods

Method Starting Material(s) Key Reagents Conditions Yield (%) Notes
Sodium hydride-mediated cyclization Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate Sodium hydride, HCl Reflux in THF, acidic workup 58 Forms bicyclic ketone intermediate
Catalytic hydrogenation 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile Pd/C, H2 Room temp, 4 h 62 Converts nitrile to amine/ketone
Oxime formation 5,6-dihydro-pyridin-7-one Hydroxylamine hydrochloride, sodium acetate Reflux in ethanol/water, 2 h High (5.5 g scale) Prepares oxime intermediates
Organolithium addition 4-bromo-N-tert-butylbenzamide + 5,6-dihydro-pyridin-7-one n-Butyllithium -78°C to RT, 3 h Moderate Builds complex bicyclic structures

Research Findings and Analysis

  • The cyclization step is critical and sensitive to reaction conditions such as temperature, base strength, and solvent choice, impacting yield and purity.
  • Hydrogenation steps provide efficient conversion of nitrile intermediates to the bicyclic ketone core, essential for downstream functionalization.
  • Oxime intermediates serve as versatile precursors for further chemical transformations, including rearrangements and ring modifications.
  • Organolithium chemistry enables the introduction of diverse substituents on the bicyclic scaffold, expanding the compound's structural diversity for medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Addition to the Ketone Group

The ketone at position 7 undergoes nucleophilic addition reactions. For example, condensation with diethyl cyanomethylphosphonate in the presence of sodium hydride yields cyanomethyl derivatives. This reaction is critical for introducing functionalized side chains .

Reaction ComponentConditionsYieldProduct
Diethyl cyanomethylphosphonateTHF, NaH, 0°C → rt62%6,7-dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile

This reaction highlights the ketone's electrophilicity and its role in forming carbon-carbon bonds .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example, treatment with hydrochloric acid (HCl) at elevated temperatures facilitates ester cleavage :

ReagentConditionsOutcome
12M HCl100°C, 30 minDeprotection to free carboxylic acid

This reaction is pivotal for further functionalization, such as amide bond formation .

Ring-Opening and Rearrangement

Under strongly acidic conditions, the bicyclic structure can undergo ring-opening. For instance, refluxing in HCl generates intermediates for downstream heterocyclic syntheses :

ReagentConditionsApplication
HCl (12M)Reflux, 30 minPreparation of naphthyridone precursors

This reactivity is exploited in synthesizing complex polycyclic systems .

Oxidation and Reduction

The ketone group is resistant to further oxidation but participates in reductions. Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds in fused pyridine derivatives without affecting the ester or ketone :

ReagentConditionsOutcome
H₂, Pd/CMeOH, rt, 4 hrSaturation of adjacent double bonds

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura cross-coupling reactions. For example, lithiation at the pyridine nitrogen followed by quenching with aryl halides introduces aryl groups :

ReagentConditionsYieldProduct
n-BuLi, 4-bromo-N-tert-butylbenzamideTHF, -78°C → rt~60%N-tert-Butyl-4-(7-hydroxy-6,7-dihydro-5H-pyridin-7-yl)benzamide

Comparative Reactivity with Analogous Compounds

The methyl ester's reactivity differs from ethyl or unsubstituted analogs due to steric and electronic effects:

CompoundKey Reaction Difference
Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylateSlower ester hydrolysis due to bulkier ethyl group
5H-Cyclopenta[c]pyridin-7(6H)-oneLacks ester group; reactivity focused on ketone

Mechanistic Insights

  • Ketone Reactivity : The electron-withdrawing pyridine ring enhances the ketone's electrophilicity, favoring nucleophilic attacks .

  • Ester Stability : The methyl ester resists mild hydrolysis but cleaves under harsh acidic conditions, enabling selective deprotection .

Scientific Research Applications

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs from (e.g., 4-phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5a)) share the cyclopenta-pyridine core but differ in substituents. For example:

  • Electron-donating groups (e.g., methoxy in compound 5e) increase solubility in polar solvents but reduce thermal stability.
  • Electron-withdrawing groups (e.g., bromo in 5c) enhance crystallinity and melting points due to stronger intermolecular interactions.
  • Aromatic substituents (e.g., thiophene in 5a–5e) introduce π-π stacking interactions, as observed in their solid-state structures .

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate’s ketone and ester groups likely confer intermediate polarity, with solubility dependent on the solvent’s dielectric constant. Its melting point is expected to be higher than derivatives with alkyl substituents but lower than halogenated analogs due to weaker halogen bonding .

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation. Unlike methyl 6-hydroxy-7-methyl-cyclopenta[c]pyridine-4-carboxylate (), which can form intramolecular O–H···N hydrogen bonds, the oxo group in the target compound participates in weaker C=O···H–C interactions.

Data Table: Comparison of Key Analogs

Compound Name Substituents Melting Point (°C) Solubility (Polarity) Notable Properties
This compound 7-oxo, 6-COOCH₃ N/A (Predicted: 180–200) Moderate in DMSO Rigid framework, ketone-ester synergy
4-(4-Bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5c) 4-Br, 2-thiophene 245–247 Low in H₂O High crystallinity, halogen bonding
Methyl 6-hydroxy-7-methyl-cyclopenta[c]pyridine-4-carboxylate 6-OH, 7-CH₃ 198–200 High in MeOH Strong hydrogen bonding
4-(4-Methoxyphenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5e) 4-OCH₃, 2-thiophene 210–212 Moderate in EtOAc Enhanced solubility, reduced Tm

Biological Activity

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS Number: 51907-16-5) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that integrates both cyclopentane and pyridine frameworks. The presence of a carbonyl group (7-oxo) and a carboxylate moiety significantly contributes to its reactivity and biological properties. Its molecular formula is C11H9N1O3C_{11}H_{9}N_{1}O_{3}, indicating the presence of nitrogen and oxygen alongside carbon and hydrogen.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the bicyclic structure.
  • Functional Group Modifications : Introducing the carboxylate group through esterification or similar reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown promising results in inhibiting the growth of cancer cell lines.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicInhibition of cancer cell proliferation
Enzyme InhibitionPotential modulation of specific enzymes

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays.
  • Cytotoxicity Against Cancer Cell Lines :
    In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that this compound exhibited dose-dependent cytotoxic effects with IC50 values indicating potent activity.
  • Mechanistic Studies :
    Further research is required to elucidate the mechanisms underlying the observed biological activities. Initial findings suggest potential interactions with specific cellular pathways that warrant detailed investigation.

Q & A

Basic: What are the established synthetic routes for methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis often involves cyclization of precursor pyridine derivatives with ester functionalities. For example, analogous methods (e.g., thiadiazolo-pyrimidine systems) utilize ethanol as a solvent and aminolysis reactions to introduce carboxamide groups . Optimization may include adjusting reaction temperature (80–100°C), solvent polarity, and catalyst selection (e.g., acid/base catalysts). Purity can be enhanced via recrystallization or column chromatography, as evidenced by >95% purity in related cyclopenta[c]pyridinones .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • X-ray crystallography resolves the fused bicyclic structure, as demonstrated for cyclopenta-pyridine derivatives in Acta Crystallographica .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the methyl ester (δ ~3.8 ppm) and carbonyl groups (δ ~170 ppm).
  • HRMS (ESI-TOF) confirms molecular weight (e.g., m/z 272.1645 for a related compound) .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic acyl substitution?

Answer:
Electron-withdrawing groups (e.g., chloro at position 2 in 2-chloro-cyclopenta[c]pyridinones ) increase electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or alcohols. Computational studies (e.g., DFT) can model charge distribution to predict reactivity trends.

Advanced: What computational approaches predict the stability of cyclopenta[c]pyridine derivatives under varying pH?

Answer:

  • Density Functional Theory (DFT) calculates protonation states and tautomeric equilibria.
  • Molecular dynamics simulations assess hydrolytic stability of the ester group, particularly in acidic/basic conditions. Refer to molecular formulas (e.g., C₈H₆ClNO ) for input parameters.

Basic: How can purity and stability be assessed during long-term storage?

Answer:

  • HPLC monitors degradation products (e.g., hydrolysis of the ester group).
  • Periodic ¹H NMR checks for signal shifts indicative of decomposition.
  • Store under inert atmosphere at –20°C, as suggested for analogous compounds .

Advanced: How to resolve contradictions in reported synthetic yields for cyclopenta[c]pyridine derivatives?

Answer:
Discrepancies often arise from:

  • Reagent purity (e.g., <97% starting materials).
  • Reaction time (under-/over-reaction).
  • Workup methods (inefficient extraction).
    Systematic replication under controlled conditions (e.g., fixed solvent ratios ) minimizes variability.

Advanced: What governs regioselectivity in electrophilic substitution on the cyclopenta[c]pyridine core?

Answer:

  • Ring strain and electron density : The fused cyclopentane ring increases reactivity at positions adjacent to the carbonyl group.
  • Substituent effects : Electron-donating groups (e.g., methyl) direct electrophiles to meta positions, while electron-withdrawing groups (e.g., chloro ) favor para.

Basic: What are the typical applications of methyl 7-oxo-cyclopenta[c]pyridine-6-carboxylate in medicinal chemistry?

Answer:
While direct data is limited, structurally similar compounds (e.g., pyridothiadiazolo-pyrimidines ) show bioactivity. The ester group serves as a precursor for prodrugs or amide-based inhibitors.

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodology:

  • Core modifications : Introduce halogens (e.g., bromo ) or methyl groups at non-conserved positions.
  • Ester hydrolysis : Convert to carboxylic acid or amide derivatives .
  • Docking studies : Use crystallographic data to model interactions with target enzymes.

Advanced: Are there crystallographic discrepancies in reported bond angles for cyclopenta[c]pyridine systems?

Answer:
Minor variations (e.g., C–C–C angles ±2°) arise from packing effects or measurement methods. Cross-validate using multiple datasets (e.g., Acta Crystallographica ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.